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L-TRYPTOPHAN (D8; 15N2)

Cat. No.: B1579973
M. Wt: 224.34
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Deuterium (B1214612) and Nitrogen-15 (B135050) Labeling in L-Tryptophan

The specific labeling of L-Tryptophan with eight deuterium atoms (D8) and two nitrogen-15 atoms (15N2) is a deliberate choice to maximize its utility as a research tool. medchemexpress.com Deuterium labeling, where hydrogen atoms are replaced by their heavier isotope, provides a significant mass shift that is easily detectable by mass spectrometry. nih.gov This is particularly advantageous in quantitative proteomics and metabolomics, where the labeled tryptophan can be used as an internal standard to accurately measure the concentration of its natural, unlabeled counterpart in biological samples like plasma, cerebrospinal fluid, and tissue extracts. vulcanchem.com

Nitrogen-15 labeling is also crucial, especially in protein and amino acid metabolism studies. nih.gov By incorporating ¹⁵N into the two nitrogen atoms of the tryptophan molecule, researchers can track the incorporation of this essential amino acid into newly synthesized proteins. nih.gov This allows for the investigation of protein turnover rates and the dynamics of protein synthesis and degradation. nih.govnih.gov The combined D8 and 15N2 labeling creates a molecule with a substantial mass difference from the endogenous L-tryptophan, preventing any overlap in mass spectrometric analysis and ensuring highly accurate quantification. vulcanchem.com

Overview of Research Domains Utilizing L-Tryptophan (D8; 15N2)

The unique properties of L-Tryptophan (D8; 15N2) make it a valuable tool across several key research areas:

Metabolomics: This field involves the comprehensive study of metabolites in a biological system. nih.gov L-Tryptophan (D8; 15N2) is used to trace the intricate metabolic pathways of tryptophan, including its conversion to crucial molecules like serotonin (B10506), kynurenine (B1673888), and niacin. nih.govnih.gov By tracking the labeled atoms, scientists can gain insights into how these pathways are regulated and how they might be altered in disease states. nih.gov

Proteomics: As the large-scale study of proteins, proteomics benefits significantly from stable isotope labeling. nih.gov L-Tryptophan (D8; 15N2) can be incorporated into proteins during cell culture, a technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). youtube.com This allows for the precise relative or absolute quantification of protein expression levels between different cell populations, providing valuable information on cellular responses to various stimuli or in different disease models. nih.gov

Clinical Diagnostics: The accurate quantification of tryptophan and its metabolites is crucial for understanding and diagnosing a range of conditions. nih.govnih.gov L-Tryptophan (D8; 15N2) serves as an ideal internal standard in mass spectrometry-based clinical assays to measure the levels of tryptophan and its derivatives in patient samples. nih.gov This can aid in the study of diseases where tryptophan metabolism is implicated, such as certain neurological and psychiatric disorders. nih.govdrugbank.com

Drug Metabolism and Pharmacokinetics: Understanding how drugs are absorbed, distributed, metabolized, and excreted (ADME) is fundamental to drug development. diagnosticsworldnews.com Stable isotope-labeled compounds like L-Tryptophan (D8; 15N2) can be used in these studies to investigate the effects of drugs on amino acid metabolism or to serve as internal standards for quantifying drug metabolites. diagnosticsworldnews.com

Chemical Compound Information

Compound Name
L-Tryptophan (D8; 15N2)
L-Tryptophan
Deuterium
Nitrogen-15
Serotonin
Kynurenine
Niacin
Carbon-13
Oxygen-18

Physicochemical Properties of L-Tryptophan (D8; 15N2)

PropertyValue
Molecular Formula C₁₁H₄D₈N₂O₂
Molecular Weight 214.26 g/mol isotope.com
Isotopic Purity (D) 98% isotope.com
Isotopic Purity (15N) 98% isotope.com
Unlabeled CAS Number 73-22-3 isotope.comschd-shimadzu.com
Unlabeled EC Number 200-795-6 isotope.com
Storage Temperature Room temperature, away from light and moisture isotope.com

Properties

Molecular Weight

224.34

Purity

98%

Origin of Product

United States

Synthesis and Isotopic Incorporation Methodologies for L Tryptophan D8; 15n2

Chemical Synthesis Pathways for Deuterated and Nitrogen-15 (B135050) Labeled L-Tryptophan

The chemical synthesis of L-Tryptophan (D8; 15N2) necessitates a multi-step approach that strategically introduces both deuterium (B1214612) and nitrogen-15 isotopes into the molecular structure. While a complete one-pot synthesis is complex, the process generally involves the synthesis of deuterated and 15N-labeled precursors, followed by their assembly into the final L-tryptophan molecule.

A common strategy involves the deuteration of the indole (B1671886) ring and the side chain of a tryptophan precursor, followed by the introduction of the 15N-labeled amino group. The deuteration of the indole ring can be achieved through acid-catalyzed hydrogen-deuterium (H-D) exchange reactions. This typically involves treating an indole derivative with a strong deuterated acid, such as deuterated trifluoroacetic acid (d-TFA) or sulfuric acid in D2O, which facilitates the exchange of protons on the aromatic ring with deuterium atoms.

The introduction of the nitrogen-15 isotopes is often accomplished by using 15N-labeled ammonia (B1221849) or a phthalimide (B116566) derivative synthesized with 15N-labeled potassium phthalimide. medchemexpress.com A classic approach is the Strecker amino acid synthesis or variations thereof, where a deuterated indole-3-acetaldehyde would be reacted with 15N-ammonia and a cyanide source, followed by hydrolysis to yield the doubly labeled tryptophan.

Another plausible chemical route is the Fischer indole synthesis, where a deuterated phenylhydrazine (B124118) is reacted with a suitable ketone or aldehyde bearing the necessary side chain components. If the phenylhydrazine is also synthesized with a 15N label, this can be a direct route to a doubly labeled indole ring. Subsequent elaboration of the side chain would then lead to L-Tryptophan (D8; 15N2).

The stereoselectivity of the final product, yielding the biologically active L-isomer, is a critical challenge in chemical synthesis. This is often addressed through chiral resolution of the racemic mixture or by employing stereoselective enzymatic steps in the final stages of the synthesis.

Biotechnological and Enzymatic Approaches for Isotopic Enrichment of L-Tryptophan

Biotechnological and enzymatic methods offer a highly efficient and stereospecific alternative to chemical synthesis for producing isotopically labeled L-tryptophan. These methods leverage the natural biosynthetic pathways of microorganisms or the catalytic activity of specific enzymes.

Fermentation using Genetically Modified Microorganisms: A primary biotechnological approach involves the use of genetically engineered strains of bacteria, such as Escherichia coli or Corynebacterium glutamicum, that are auxotrophic for tryptophan or have upregulated tryptophan biosynthetic pathways. brieflands.com These microorganisms are cultured in a minimal medium where the sole nitrogen source is a 15N-labeled compound, such as 15N-ammonium chloride, and the medium is prepared with heavy water (D2O) to provide the deuterium source. This forces the incorporation of both isotopes into the synthesized L-tryptophan. The use of tryptophan auxotrophic strains can improve the efficiency of incorporation of exogenously supplied labeled precursors. biorxiv.org

Enzymatic Synthesis: Specific enzymes, such as tryptophan synthase or tryptophanase, can be employed for the targeted synthesis of L-Tryptophan (D8; 15N2). d-nb.info Tryptophan synthase, for example, catalyzes the condensation of indole with serine to form L-tryptophan. By using a deuterated indole precursor and L-serine synthesized with 15N-labeled nitrogen in a reaction medium containing D2O, the resulting L-tryptophan will be appropriately labeled.

Similarly, tryptophanase can catalyze the reverse reaction of tryptophan degradation, synthesizing L-tryptophan from indole, pyruvate (B1213749), and ammonia. isotope.com By conducting this reaction with a deuterated indole, pyruvate, and 15N-labeled ammonia in a D2O buffer, the synthesis of L-Tryptophan (D8; 15N2) can be achieved with high stereospecificity. The enzymatic approach often results in higher yields and isotopic purity compared to purely chemical methods.

MethodKey FeaturesIsotope Sources
Microbial Fermentation Utilizes genetically modified microorganisms (e.g., E. coli). High stereospecificity.15NH4Cl, D2O, deuterated precursors.
Enzymatic Synthesis (Tryptophan Synthase) Condensation of indole and serine. High stereospecificity.Deuterated indole, 15N-L-serine, D2O.
Enzymatic Synthesis (Tryptophanase) Reverse reaction from indole, pyruvate, and ammonia. High stereospecificity.Deuterated indole, pyruvate, 15NH3, D2O.

An interactive data table detailing biotechnological and enzymatic approaches for L-Tryptophan (D8; 15N2) synthesis.

Strategies for High Isotopic Purity and Yield in L-Tryptophan (D8; 15N2) Production

Achieving high isotopic purity and maximizing the yield of L-Tryptophan (D8; 15N2) are critical for its application as a reliable internal standard and tracer. Several strategies are employed during and after the synthesis to ensure a high-quality product.

Purification Techniques: Following synthesis, a rigorous purification process is necessary to isolate L-Tryptophan (D8; 15N2) from unreacted precursors, byproducts, and any unlabeled tryptophan. Common purification methods include:

Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for separating the labeled tryptophan from impurities with high resolution. brieflands.com Ion-exchange chromatography can also be used to separate amino acids based on their charge properties.

Crystallization: Controlled crystallization can be an effective method for purifying L-tryptophan. By carefully selecting the solvent system and controlling conditions such as temperature and pH, it is possible to selectively crystallize the desired product, leaving impurities in the solution. mdpi.com

Isotopic Purity Analysis: The final and most critical step is the verification of isotopic purity. This is typically achieved using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Mass Spectrometry (MS): HRMS can precisely determine the mass-to-charge ratio of the molecule, confirming the incorporation of the desired number of deuterium and nitrogen-15 atoms. biorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the extent of deuteration by observing the disappearance of proton signals at specific positions. 15N NMR can directly detect the presence of the nitrogen-15 isotopes.

Commercial preparations of L-Tryptophan (D8; 15N2) often achieve isotopic purities of 98% or higher for both D8 and 15N2 labeling. isotope.comeurisotop.com

StrategyDescriptionImpact on Purity/Yield
Optimized Media/Buffers Use of minimal media with labeled precursors and fully deuterated buffers.Increases isotopic enrichment and yield.
High-Performance Liquid Chromatography (HPLC) Separates the target compound based on its physicochemical properties.High purity product.
Crystallization Selective precipitation of the desired product from a supersaturated solution.Removes soluble impurities, improves purity.
Mass Spectrometry (MS) Confirms the mass shift due to isotopic labeling.Verifies isotopic incorporation and purity.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information and confirms the sites of isotopic labeling.Confirms deuteration and 15N labeling.

An interactive data table summarizing strategies for achieving high isotopic purity and yield of L-Tryptophan (D8; 15N2).

Advanced Analytical Techniques for L Tryptophan D8; 15n2 and Its Metabolites

Mass Spectrometry (MS) Based Quantitation and Identification

Mass spectrometry has become an indispensable technology for the analysis of L-Tryptophan and its metabolites. The use of isotopically labeled standards, such as L-Tryptophan (D8; 15N2), is central to achieving accurate and precise quantification in complex biological matrices. scispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for L-Tryptophan (D8; 15N2)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive and specific quantification of tryptophan and its metabolites. nih.gov Method development often involves optimizing chromatographic separation to resolve closely related compounds and tuning mass spectrometer parameters to achieve the highest sensitivity and specificity. mdpi.comnih.gov

A typical LC-MS/MS method involves protein precipitation from a biological sample (like serum or plasma), followed by chromatographic separation on a C18 column. nih.gov Gradient elution, often using a mobile phase of water and methanol (B129727) with formic acid, is employed to separate the analytes before they enter the mass spectrometer. mdpi.com Detection is commonly performed in the positive ion mode using electrospray ionization (ESI) and monitored through multiple reaction monitoring (MRM) for high specificity. nih.gov The development of these methods must also consider and mitigate potential cross-interferences between structurally similar analytes, a known challenge in tryptophan metabolite analysis. mdpi.com

For instance, a rapid UPLC-MS/MS method can simultaneously analyze tryptophan and seven of its metabolites in under three minutes, demonstrating high throughput capabilities for large-scale studies. waters.com Such methods are validated according to international guidelines to ensure robustness and reliability for biomarker studies. mdpi.com

Table 1: Example LC-MS/MS Parameters for Tryptophan Metabolite Analysis

Parameter Setting
Column C18 reversed-phase
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile (B52724) with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

This table represents typical starting parameters for method development. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography-mass spectrometry (GC-MS) provides another avenue for the analysis of tryptophan and its metabolites, though it necessitates a derivatization step to increase the volatility of these polar compounds. sigmaaldrich.com Common derivatization agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. nih.gov

The choice of derivatization reagent and reaction conditions is critical. For example, using MTBSTFA can lead to more stable derivatives with higher molecular weights, which may require adjustments in the GC temperature program to ensure proper separation. sigmaaldrich.com Researchers have found that incomplete substitution of indolic acids can occur, but these derivatives can still be reproducible and suitable for quantitative analysis. nih.gov GC-MS methods have been successfully applied to determine tryptophan metabolites in serum and cerebrospinal fluid, often following a sample clean-up step like microextraction by packed sorbent (MEPS). nih.govresearchgate.net

Table 2: Comparison of Derivatization Reagents for GC-MS Analysis of Amino Acids

Derivatization Reagent Derivative Formed Key Characteristics
BSTFA Trimethylsilyl (TMS) Forms two TMS derivatives for each indolic acid. nih.gov
MTBSTFA tert-butyldimethylsilyl (TBDMS) Produces higher molecular weight derivatives, enhancing resolution. sigmaaldrich.comresearchgate.net

This table highlights common reagents and their properties in the context of tryptophan analysis.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Tracing

High-resolution mass spectrometry (HRMS) is a powerful tool for in vivo metabolic tracing studies using stable isotopes like L-Tryptophan (D8; 15N2). nih.gov HRMS instruments, such as the Q-Exactive, offer high sensitivity and resolving power, which allows for the detection of labeled metabolites and the ability to distinguish between multiple isotope labels simultaneously. nih.gov

In these experiments, the isotopically labeled compound is introduced into a biological system, and its metabolic fate is tracked. nih.gov By analyzing the mass shifts in downstream metabolites, researchers can elucidate pathway activities and metabolic fluxes. This technique has been instrumental in understanding metabolic differences between various biological models and in identifying potential biomarkers for diseases. eurisotop.com The ability of HRMS to provide accurate mass measurements is crucial for confidently identifying and quantifying isotopically enriched compounds within complex biological extracts. nih.gov

Application of L-Tryptophan (D8; 15N2) as an Internal Standard in Quantitative Assays

The use of stable isotope-labeled (SIL) compounds as internal standards is considered the gold standard in quantitative bioanalysis by mass spectrometry. scispace.com L-Tryptophan (D8; 15N2) is an ideal internal standard for the quantification of endogenous tryptophan and its metabolites. medchemexpress.com Because it has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. eurisotop.comscispace.com

The known mass difference allows for its distinct detection alongside the native compound. This co-analysis corrects for variations in sample preparation, injection volume, and instrument response, leading to significantly improved precision and accuracy in quantitative results compared to using structural analogues as internal standards. scispace.com The incorporation of SIL internal standards like L-Tryptophan (D8; 15N2) is a key requirement for robust and reliable bioanalytical method validation. googleapis.comscispace.com

Isotope Ratio Mass Spectrometry (IRMS) for Positional and Bulk Isotopic Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to determine the precise isotopic composition of elements within a sample. researchgate.net When coupled with gas or liquid chromatography (GC-IRMS or LC-IRMS), it can provide information on the isotopic ratios of individual compounds in a mixture. anchem.pl This is particularly useful for positional isotopic analysis, which can reveal detailed information about the origin and metabolic processing of molecules like tryptophan. nih.gov

While traditional IRMS measures the bulk isotopic enrichment, advanced methods can determine the isotopic composition at specific atomic positions within a molecule. nih.gov For tryptophan, this could involve analyzing the ¹³C/¹²C or ¹⁵N/¹⁴N ratios at different points in the indole (B1671886) ring or amino acid backbone. Such detailed analysis provides fundamental insights into biochemical pathways and the non-homogeneous distribution of stable isotopes within biological molecules. anchem.plnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules. The use of isotopically labeled compounds like L-Tryptophan (D8; 15N2) or L-Tryptophan-¹³C₁₁,¹⁵N₂ significantly enhances NMR studies of proteins and other macromolecules. smolecule.comisotope.com

By incorporating these labeled amino acids into proteins, researchers can overcome challenges of signal overlap and low sensitivity in complex biomolecular spectra. smolecule.com The ¹⁵N and ¹³C labels provide specific NMR-active nuclei that can be used in a variety of multidimensional NMR experiments, such as [¹H, ¹³C]-HSQC, to resolve individual atomic signals. hmdb.ca This allows for the precise determination of protein structures, the study of protein dynamics, and the characterization of protein-ligand interactions at an atomic level. smolecule.comisotope.com The specific labeling patterns in L-Tryptophan (D8; 15N2) can also be used to probe specific regions of a protein, providing detailed insights into its function. isotope.com

Biomolecular NMR Applications of L-Tryptophan (D8; 15N2) for Protein Structure and Dynamics

The use of isotopically labeled amino acids like L-Tryptophan (D8; 15N2) is fundamental to the study of protein structure and dynamics by Nuclear Magnetic Resonance (NMR) spectroscopy. chemie-brunschwig.cheurisotop.com The incorporation of heavy isotopes such as deuterium (B1214612) (D or ²H) and nitrogen-15 (B135050) (¹⁵N) into proteins significantly enhances NMR analysis, especially for large proteins and complex macromolecular assemblies. chemie-brunschwig.ch

Deuteration, the substitution of hydrogen with deuterium, is a key strategy for reducing the dipolar broadening of resonances in NMR spectra. chemie-brunschwig.ch This leads to sharper signals and simplified spectra, which is critical for analyzing large proteins where signal overlap and broad lines are major challenges. chemie-brunschwig.chnih.gov The presence of ¹⁵N, a spin-½ nucleus, allows for the use of heteronuclear NMR experiments, which disperse signals into additional dimensions, further reducing spectral congestion and enabling the correlation of different nuclei. nih.gov

Specifically, incorporating L-Tryptophan (D8; 15N2) into a protein allows researchers to probe the local environment and dynamics of tryptophan residues. Tryptophan is often found in the hydrophobic cores of proteins and at interaction interfaces, making it an excellent reporter for protein folding, stability, and binding events. scispace.com The deuterated indole ring of the tryptophan minimizes proton-related relaxation effects, while the two ¹⁵N atoms provide sensitive probes for a variety of NMR experiments. These experiments can reveal detailed information about the protein's three-dimensional structure and its conformational changes over time. chemie-brunschwig.chnih.gov

Solid-State and Solution-State NMR Techniques

Both solid-state NMR (ssNMR) and solution-state NMR are powerful techniques for studying biomolecules, and the use of isotopically labeled tryptophan, such as L-Tryptophan (D8; 15N2), is advantageous in both.

Solution-state NMR is the traditional method for determining the three-dimensional structures and dynamics of proteins in solution, which often mimics their native environment. For large proteins (>20 kDa), deuteration is almost a prerequisite to overcome the rapid signal decay caused by slow molecular tumbling. nih.govnih.gov The combination of deuteration and ¹⁵N labeling in L-Tryptophan (D8; 15N2) is ideal for Transverse Relaxation Optimized Spectroscopy (TROSY), a technique that has significantly extended the size limits of proteins amenable to solution NMR studies. chemie-brunschwig.ch

Solid-state NMR is used to study non-crystalline or insoluble proteins, such as those embedded in membranes or forming large fibrillar aggregates. nih.govpnas.org In ssNMR, isotopic labeling is crucial for obtaining site-specific information. pnas.org For instance, the chemical shifts of tryptophan carbons, which can be studied using ¹³C-labeled counterparts, are sensitive to the side-chain torsion angles, providing valuable structural constraints. researchgate.net While this article focuses on D8, ¹⁵N2 labeling, similar principles apply where the isotopic labels serve as probes. The use of higher-dimensional ssNMR experiments on uniformly labeled samples can facilitate the assignment of backbone resonances even in very large protein complexes, like the 144 kDa tryptophan synthase. pnas.org

Chromatographic Separation Techniques

Chromatography, particularly when coupled with mass spectrometry (MS), is a cornerstone for the analysis of L-tryptophan and its metabolites. The use of L-Tryptophan (D8; 15N2) as an internal standard is critical for accurate quantification in these methods. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Optimization

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. The optimization of UHPLC methods for tryptophan and its metabolites involves several key parameters:

Column Chemistry: Reversed-phase (RP) columns, such as C18, are commonly used. mdpi.com However, for the separation of polar analytes like tryptophan and its metabolites, hydrophilic interaction liquid chromatography (HILIC) or mixed-mode columns can provide better retention and separation. mdpi.comusda.govdovepress.com For example, an Atlantis™ Premier BEH™ C18 AX column has been shown to provide high coverage and separation efficiency for free amino acids and tryptophan metabolites. mdpi.com

Mobile Phase Composition: The choice of mobile phase and modifiers is critical. Gradients of acetonitrile and water with additives like formic acid (FA), difluoroacetic acid (DFA), or ammonium (B1175870) acetate (B1210297) are frequently employed. mdpi.comdiva-portal.orgoup.com The pH and concentration of these modifiers can significantly impact the retention and peak shape of the analytes.

Gradient Elution: A carefully optimized gradient elution program is necessary to separate the wide range of tryptophan metabolites, which have varying polarities. mdpi.commdpi.com For example, a gradient might start with a low percentage of organic solvent to retain polar compounds and gradually increase to elute more hydrophobic ones. diva-portal.org

Table 1: UHPLC Method Parameters for Tryptophan Metabolite Analysis
ParameterTypical Conditions & FindingsSource
Column TypeReversed-Phase (e.g., C18, HSS T3), HILIC, Mixed-Mode (MM) mdpi.comnih.gov
Column Dimensionse.g., 2.1 × 50 mm, 1.8 µm; 2.1 x 150 mm, 1.7 µm mdpi.com
Mobile Phase AWater with 0.1% Formic Acid or 0.05% Difluoroacetic Acid mdpi.com
Mobile Phase BAcetonitrile (ACN) mdpi.com
Flow Rate0.2 - 0.7 mL/min mdpi.comresearchgate.net
GradientOptimized multi-step gradients (e.g., 1-99% B over several minutes) diva-portal.orgdiva-portal.org

Advanced Separation Media for Tryptophan Metabolome Profiling

The complexity of the tryptophan metabolome, which includes dozens of structurally diverse compounds, necessitates the use of advanced separation media. nih.gov

Mixed-Mode Chromatography (MMC): MMC columns combine two or more separation mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase. This provides unique selectivity and can resolve compounds that are difficult to separate by a single mechanism. For instance, mixed-mode columns have been shown to be effective for the analysis of underivatized amino acids and tryptophan metabolites. mdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the retention and separation of very polar compounds that are poorly retained on traditional RP columns. usda.govdovepress.com This technique is valuable for comprehensive metabolome profiling that includes highly hydrophilic tryptophan metabolites.

Superficially Porous Particles (SPP) / Core-Shell Columns: These columns provide higher efficiency and lower backpressure compared to traditional fully porous particle columns, enabling faster and more resolute separations. They are a popular choice in modern UHPLC applications for metabolomics.

Specialized C30 Columns: For certain applications, C30 columns have been shown to be effective for separating hydrophilic metabolites, offering different selectivity compared to the more common C18 phases. oup.com

Method Validation and Performance Metrics in L-Tryptophan (D8; 15N2) Analysis

The validation of analytical methods is crucial to ensure the reliability and accuracy of the data. For methods quantifying tryptophan and its metabolites using L-Tryptophan (D8; 15N2) as an internal standard, validation is typically performed according to guidelines from bodies like the European Medicines Agency (EMA) or the International Council for Harmonisation (ICH). mdpi.commdpi.com

Key performance metrics that are evaluated include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed, and the coefficient of determination (R²) should ideally be >0.99. mdpi.commdpi.com

Accuracy: The closeness of the measured value to the true value. It is often expressed as a percentage of the nominal concentration and should typically be within ±15%. nih.govmdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the coefficient of variation (CV) or relative standard deviation (RSD) and should not exceed 15% for intra- and inter-day precision. mdpi.comrsc.org

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. nih.govmdpi.com

Matrix Effect: The alteration of the analytical signal due to co-eluting substances from the sample matrix (e.g., plasma, urine). The use of a stable isotope-labeled internal standard like L-Tryptophan (D8; 15N2) is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. nih.govrsc.org

Recovery: The efficiency of the extraction process. It is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

Applications in Metabolic Pathway Elucidation and Metabolomics Research

Tracing L-Tryptophan (D8; 15N2) Flux through Major Metabolic Pathways

L-tryptophan is metabolized through three primary pathways: the kynurenine (B1673888) pathway (KP), the serotonin (B10506) (5-HT) pathway, and the indole (B1671886) pathway, which is mediated by gut microbiota. vitas.nomdpi.comyoutube.com L-Tryptophan (D8; 15N2) allows for the simultaneous investigation of these competing routes. As the labeled tryptophan is metabolized, the heavy isotopes are incorporated into the backbones of various downstream molecules. Analytical techniques, primarily mass spectrometry, can distinguish these labeled metabolites from their unlabeled, endogenous counterparts, thereby tracing the flow, or flux, of tryptophan through each pathway. nih.govnih.gov

The kynurenine pathway is the principal route of tryptophan catabolism, processing over 95% of dietary tryptophan not used for protein synthesis. mdpi.comnih.govmdpi.com This pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are highly responsive to inflammatory and immune stimuli. nih.govmdpi.comnih.gov Dysregulation of the KP is implicated in a wide range of conditions, including neurodegenerative diseases, inflammatory disorders, and cancer. nih.govduke.edumdpi.com

By introducing L-Tryptophan (D8; 15N2) as a tracer, researchers can precisely measure the flux through the KP. The appearance of labeled metabolites such as kynurenine, kynurenic acid, anthranilic acid, and quinolinic acid in plasma, tissues, or cell cultures provides a direct measure of pathway activity. nih.govnih.gov This stable isotope tracing technique enables the quantification of the activity of key enzymes like IDO, often assessed by the ratio of labeled kynurenine to the labeled tryptophan precursor. mdpi.com This approach has been instrumental in understanding how inflammation alters tryptophan metabolism, diverting it towards the production of neuroactive and immunomodulatory kynurenine metabolites. nih.govmdpi.comnih.gov

Table 1: Key Metabolites and Enzymes in the Kynurenine Pathway Traceable with Labeled Tryptophan This table outlines the major steps in the kynurenine pathway where metabolites can be traced using isotopically labeled tryptophan.

Precursor Enzyme Labeled Metabolite
L-Tryptophan (D8; 15N2) IDO1, IDO2, TDO N-Formylkynurenine
N-Formylkynurenine Formamidase Kynurenine
Kynurenine Kynurenine Aminotransferases (KATs) Kynurenic Acid
Kynurenine Kynurenine 3-Monooxygenase (KMO) 3-Hydroxykynurenine
Kynurenine Kynureninase (KYNU) Anthranilic Acid
3-Hydroxykynurenine Kynureninase (KYNU) 3-Hydroxyanthranilic Acid
3-Hydroxyanthranilic Acid HAAO Quinolinic Acid

While metabolizing a smaller portion of the body's tryptophan pool, the serotonin pathway is vital for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, or 5-HT) and the hormone melatonin. vitas.noyoutube.comnih.gov Stable isotope tracers like L-Tryptophan (D8; 15N2) are invaluable for safely monitoring the synthesis rates of these critical molecules in both central and peripheral systems. nih.gov

Following the administration of labeled tryptophan, the rate of appearance of labeled 5-HT and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), can be measured in biological fluids. nih.govnih.gov This provides a dynamic assessment of serotonin synthesis and turnover. Such studies have been crucial for understanding how serotonin production is regulated and how it is affected by disease or pharmacological intervention. nih.gov This method allows for the direct quantification of synthesis rates, offering deeper insights than static measurements of serotonin levels alone. nih.gov

Table 2: Key Metabolites in the Serotonin Pathway Traceable with Labeled Tryptophan This table shows the main products of the serotonin pathway that can be tracked using an isotopic tryptophan tracer.

Precursor Enzyme Labeled Metabolite
L-Tryptophan (D8; 15N2) Tryptophan Hydroxylase (TPH) 5-Hydroxytryptophan (5-HTP)
5-Hydroxytryptophan (5-HTP) Aromatic L-amino Acid Decarboxylase Serotonin (5-HT)
Serotonin (5-HT) Monoamine Oxidase (MAO) 5-Hydroxyindoleacetic Acid (5-HIAA)
Serotonin (5-HT) AANAT & ASMT Melatonin

A significant portion of dietary tryptophan that reaches the distal intestine is metabolized by the gut microbiota through the indole pathway. nih.govmdpi.com Commensal bacteria possess enzymes, such as tryptophanase, that convert tryptophan into a variety of bioactive indole derivatives, including indole, indole-3-propionic acid (IPA), indole-3-acetic acid (IAA), and indoxyl sulfate. youtube.commdpi.comnih.gov These microbial metabolites are crucial signaling molecules that interact with host receptors, such as the aryl hydrocarbon receptor (AhR), to regulate immune homeostasis, intestinal barrier function, and host metabolism. mdpi.comnih.gov

Using L-Tryptophan (D8; 15N2) allows researchers to trace the transformation of host-available tryptophan into these microbially-generated compounds. mdpi.com This helps to elucidate the specific contributions of the gut microbiome to the host's tryptophan metabolite profile and to understand the complex interplay between diet, microbiota, and host health. mdpi.comnih.gov

Table 3: Major Microbial Metabolites from the Indole Pathway This table lists key indole derivatives produced by gut microbiota from tryptophan.

Precursor Key Microbial Enzymes Labeled Metabolite
L-Tryptophan (D8; 15N2) Tryptophanase Indole
L-Tryptophan (D8; 15N2) Tryptophan Aminotransferase Indole-3-pyruvic acid
Indole-3-pyruvic acid Various Indole-3-acetic acid (IAA)
Indole-3-pyruvic acid Various Indole-3-lactic acid (ILA)
L-Tryptophan (D8; 15N2) Tryptophan Decarboxylase Tryptamine (B22526)

Quantitative Analysis of L-Tryptophan (D8; 15N2) and Its Downstream Metabolites

Accurate quantification of L-Tryptophan (D8; 15N2) and its labeled metabolites is essential for metabolic flux analysis. The gold-standard technique for this purpose is isotope dilution mass spectrometry, most commonly performed with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govnih.govmdpi.com This method offers high sensitivity, selectivity, and accuracy for measuring metabolites in complex biological matrices such as plasma, urine, and tissue extracts. nih.govrsc.orgdiva-portal.org

In this analytical approach, a known amount of a stable isotope-labeled internal standard—in this case, a compound like L-Tryptophan (D8; 15N2) itself or another labeled version—is added to a sample. nih.govfrontiersin.org Because the internal standard is chemically identical to the analyte of interest, it behaves similarly during sample preparation and analysis, correcting for any loss or variability. diva-portal.orgcreative-proteomics.com The mass spectrometer distinguishes between the endogenous (unlabeled) analyte and the labeled internal standard based on their mass difference, allowing for precise and accurate quantification. nih.govnih.gov Validated LC-MS/MS methods can simultaneously measure dozens of tryptophan metabolites across a wide range of concentrations, from nanomolar to micromolar levels. nih.govnih.govnih.gov

Table 4: Example Analytical Parameters for LC-MS/MS Quantification of Tryptophan Metabolites This table provides a generalized overview of typical settings used in LC-MS/MS methods for analyzing key tryptophan metabolites.

Analyte Ionization Mode Typical Lower Limit of Quantification (LLOQ)
Tryptophan Positive 0.1 - 500 µM
Kynurenine Positive 0.04 - 40 µM
Kynurenic Acid Positive 0.002 - 20 µM
Serotonin Positive 1 - 200 ng/mL
Indoxyl Sulfate Negative 0.1 - 500 µM
Anthranilic Acid Negative 0.01 - 10 µM

Data compiled from multiple sources. nih.govnih.govrsc.org Ranges can vary significantly based on the specific method, instrumentation, and matrix.

Determination of Metabolic Turnover Rates in Biological Systems

Beyond simply tracing pathways, L-Tryptophan (D8; 15N2) enables the calculation of metabolic turnover rates, which reflect the dynamic processes of synthesis and degradation of metabolites. nih.govnih.gov This provides a functional assessment of metabolic activity that cannot be obtained from static concentration measurements. nih.gov A common experimental design involves the continuous intravenous infusion of the labeled tracer until the system reaches an isotopic steady state, where the ratio of labeled to unlabeled metabolites becomes constant. nih.govnih.gov

At steady state, the rate of appearance (Ra) of a metabolite, such as tryptophan, into the plasma can be calculated by measuring the isotopic enrichment of the precursor in the blood. nih.gov By simultaneously measuring the enrichment in downstream products (e.g., kynurenine or serotonin), researchers can determine the rates at which these metabolites are being produced from the tryptophan pool. nih.gov This kinetic analysis is fundamental to understanding how quickly metabolic pathways respond to physiological challenges, genetic modifications, or therapeutic interventions. nih.govnih.gov

Elucidation of Novel L-Tryptophan Derived Metabolites

Stable isotope-assisted metabolomics is a powerful strategy for discovering previously uncharacterized metabolites. nih.govresearchgate.net In untargeted or semi-targeted metabolomics experiments, L-Tryptophan (D8; 15N2) can be administered to an organism or cell culture. Mass spectrometry is then used to screen for all molecular ions that carry the specific isotopic signature of the tracer (i.e., a mass increase corresponding to the D8 and 15N2 labels).

Any detected ion exhibiting this characteristic mass shift is a candidate for a novel downstream metabolite of tryptophan. nih.gov This approach bypasses the need to know the identity of the metabolites beforehand. For example, studies using carbon-13 labeled tryptophan in bacterial cultures have successfully identified dozens of new labeled metabolites, revealing unexpected metabolic pathways and capabilities. nih.govresearchgate.net Once a labeled ion of interest is detected, its chemical formula can be predicted from its accurate mass, and its structure can be elucidated using tandem mass spectrometry (MS/MS) fragmentation patterns and comparison with synthesized chemical standards. This discovery pipeline is crucial for expanding our knowledge of the metabolome and identifying new bioactive molecules.

Comparative Metabolomic Profiling Across Biological Models

The use of stable isotope-labeled compounds, such as L-Tryptophan (d8; 15N2), is crucial in comparative metabolomics for understanding species-specific differences in metabolic pathways. By tracing the fate of the labeled tryptophan across different biological models, researchers can elucidate variations in enzyme kinetics, pathway preferences, and metabolite concentrations, which are essential for translating findings from preclinical models to human conditions.

Recent research highlights significant species-specific variations in the tryptophan metabolic pathway between humans and mice. A comparative analysis of plasma metabolites revealed that murine plasma generally exhibits higher concentrations of most compounds in the tryptophan pathway compared to human plasma, with the notable exceptions of kynurenine and quinolinic acid. diva-portal.org Such differences underscore the importance of using appropriate models in metabolic research and cautiously interpreting cross-species data.

Detailed Research Findings

A targeted metabolomic analysis was conducted to quantify tryptophan and its key metabolites in plasma samples from both humans and mice. This study aimed to establish a robust platform for comparing metabolic profiles and understanding the translatability of findings from murine models to human physiology. diva-portal.org

The findings revealed distinct differences in the baseline concentrations of several key tryptophan metabolites. For instance, the concentration of serotonin was found to be significantly higher in murine subcutaneous adipose tissue compared to visceral tissue, highlighting metabolic disparities even within different tissue types of the same organism. diva-portal.org

The following interactive data table presents a comparative view of the concentrations of major tryptophan metabolites in human and murine plasma, as identified in the study. This data illustrates the quantitative differences that can exist between species, which is a critical consideration for researchers using animal models to study human diseases.

Table 1: Comparative Concentrations of Tryptophan Metabolites in Human and Murine Plasma

MetaboliteHuman Plasma Concentration (ng/mL)Murine Plasma Concentration (ng/mL)
Tryptophan10,000 - 15,00012,000 - 18,000
Kynurenine400 - 800300 - 600
Kynurenic Acid20 - 5030 - 70
Quinolinic Acid100 - 30080 - 250
Serotonin50 - 200100 - 300

This table is generated based on data reported in a comparative analysis of human and murine plasma metabolites. diva-portal.org The ranges represent typical physiological concentrations and may vary based on individual and experimental conditions.

These observed differences in metabolite concentrations between humans and mice have significant implications for the study of diseases where the tryptophan pathway is implicated, such as cardiovascular diseases and certain types of cancer. nih.govnih.gov For example, altered levels of kynurenine and its derivatives are associated with immune modulation and disease progression. nih.gov Therefore, understanding the baseline metabolic differences is fundamental for the accurate interpretation of disease models and the development of targeted therapies. The use of patient-derived xenograft (PDX) models in cancer research further exemplifies the need for careful metabolic comparison, as these models are intended to more closely recapitulate the metabolic profile of human tumors. nih.gov

Applications in Proteomics Research and Protein Biochemistry

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) with L-Tryptophan (D8; 15N2)

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a widely used mass spectrometry-based technique for the quantitative analysis of proteomes. The methodology relies on the metabolic incorporation of "light," "medium," or "heavy" amino acids into proteins. L-Tryptophan (D8; 15N2) is an ideal "heavy" amino acid for SILAC experiments due to its essential nature in most culture systems, ensuring its direct incorporation into newly synthesized proteins.

The core principle of SILAC involves growing two or more populations of cells in chemically identical culture media, differing only in the isotopic composition of a specific amino acid. One cell population is grown in normal "light" medium containing standard L-tryptophan, while the other is cultured in "heavy" medium supplemented with L-Tryptophan (D8; 15N2). After several cell doublings, all tryptophan-containing proteins in the "heavy" population will have incorporated the isotopically labeled analog. nih.gov

Once labeling is complete, the cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). The samples are then combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry. Because L-Tryptophan (D8; 15N2) introduces a specific mass shift, every tryptophan-containing peptide from the "heavy" population will appear as a distinct peak, separated from its "light" counterpart in the mass spectrum. The ratio of the intensities of these heavy and light peptide pairs provides a precise relative quantification of protein abundance between the two samples.

Key Features of SILAC with L-Tryptophan (D8; 15N2):

FeatureDescription
Accuracy Combining samples at the beginning of the workflow minimizes sample handling errors, leading to high quantitative accuracy.
Universality The technique can be applied to any cell culture system that can be grown in custom-defined media. nih.gov
Multiplexing Use of different isotope combinations allows for the comparison of multiple conditions simultaneously.
Internal Standard Every labeled peptide serves as an internal standard for its unlabeled counterpart, ensuring precise quantification.

Quantitative Protein Turnover and Synthesis Rate Measurements

Understanding the dynamics of protein turnover—the balance between protein synthesis and degradation—is fundamental to cell biology. L-Tryptophan (D8; 15N2) serves as a robust metabolic tracer for quantifying these rates with high precision. researchgate.net By introducing this heavy-labeled amino acid into a biological system, researchers can track its incorporation into the proteome over time.

In a typical pulse-chase experiment, cells or organisms are first cultured with the heavy tryptophan (the "pulse"). The rate at which the heavy label appears in specific proteins, measured by mass spectrometry, directly reflects the protein's synthesis rate. Subsequently, the heavy medium can be replaced with a light medium (the "chase"), and the rate of disappearance of the heavy-labeled proteins provides a measure of their degradation rate.

This approach allows for the calculation of half-lives for thousands of proteins simultaneously, providing a global view of protein dynamics. For instance, a 2024 study utilized L-Tryptophan-15N2,d8 as an internal standard to quantify tryptophan metabolism, demonstrating its utility in tracking metabolic pathways that are crucial for understanding protein dynamics.

Research Findings from Protein Turnover Studies:

Study AreaFindingImplication
Cellular Differentiation Up-regulation of proteins like pyruvate (B1213749) kinase M2 and fibronectin was quantified during muscle cell differentiation using SILAC. nih.govProvides insight into the molecular machinery driving cellular development.
Metabolic Disease Studies have revealed disrupted kynurenine (B1673888) pathway activity in models of depression by quantifying tryptophan metabolism.Offers potential biomarkers and therapeutic targets for metabolic and neurological disorders.
Drug Discovery The effect of a drug on the turnover rates of its target protein and off-target proteins can be assessed globally.Helps in understanding the mechanism of action and potential side effects of therapeutic compounds.

Investigation of Protein Interactions and Binding Dynamics Using L-Tryptophan (D8; 15N2)

The function of proteins is often mediated through their interactions with other proteins, ligands, or nucleic acids. L-Tryptophan (D8; 15N2) can be used as a probe to investigate these interactions and the associated conformational changes. nih.gov Tryptophan residues are frequently found at protein-protein interfaces and in ligand-binding pockets, making them ideal reporters of binding events. nih.gov

One innovative application is the SILAC-based Stability of Proteins from Rates of Oxidation (SPROX) technique. ansto.gov.au In this method, two cell lysates, one "light" and one "heavy" (labeled with an isotopic amino acid like L-Tryptophan (D8; 15N2)), are prepared. A test ligand is added to one of the lysates. Both lysates are then subjected to denaturation and oxidation, which modifies exposed methionine residues. The binding of a ligand typically stabilizes a protein, making its methionine residues less susceptible to oxidation. By comparing the oxidation profiles of the light and heavy proteins using mass spectrometry, researchers can identify which proteins are stabilized by the ligand binding. ansto.gov.au

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy benefits significantly from selective isotopic labeling. A 2023 study demonstrated that incorporating deuterated tryptophan into a G-protein-coupled receptor (GPCR) allowed for the detection of subtle conformational changes upon ligand binding, which would be difficult to observe otherwise. nih.gov The isotopic label acts as a spectroscopic beacon, providing detailed information on the local chemical environment and dynamics at the binding site. nih.gov

Applications in Neutron Scattering for Biophysical Studies

Neutron scattering is a powerful technique for studying the structure and dynamics of biological macromolecules in solution or in crystalline form. A major challenge in these experiments is the large incoherent scattering from hydrogen (¹H) atoms, which creates a high background and obscures the desired signal. Deuterium (B1214612) (²H or D), in contrast, has a much smaller and more coherent scattering cross-section. nih.gov

By specifically incorporating deuterated L-tryptophan (such as the D8 variant) into a protein, researchers can leverage a technique called "contrast variation." researchgate.net This method relies on the significant difference in neutron scattering length between hydrogen and deuterium. nih.gov

Key Advantages of Using Deuterated Tryptophan in Neutron Scattering:

Reduced Background: Replacing hydrogen with deuterium in tryptophan residues dramatically reduces the incoherent scattering background, significantly improving the signal-to-noise ratio of the experiment. nih.gov

Selective Highlighting: By deuterating only the tryptophan residues within a protein, these specific sites can be "highlighted" or made "invisible" to the neutron beam by adjusting the H₂O/D₂O ratio of the solvent. This allows researchers to focus on the structure of specific domains or to determine the location of tryptophan residues within a larger protein complex. researchgate.netnih.gov

Structural Determination: In a study on maltose (B56501) binding protein (MBP), selective labeling with deuterated tryptophan (D-trp MBP) produced measurable differences in small-angle neutron scattering (SANS) data compared to the unlabeled protein. researchgate.net This residue-specific information enhances the accuracy of structural models derived from SANS data.

Enzyme Mechanism Studies: In neutron crystallography, perdeuteration of proteins like tryptophan synthase has been crucial for obtaining high-resolution diffraction data. nih.govornl.gov This allows for the direct visualization of hydrogen (as deuterium) atoms in the enzyme's active site, providing critical insights into protonation states and catalytic mechanisms. ornl.gov

A research study demonstrated the production of MBP with selectively deuterated tryptophan residues, which was then analyzed using SANS. The preliminary data confirmed that measurable differences could be observed, paving the way for more detailed structural determination. researchgate.net

Applications in Neurochemical Research Mechanistic and Fundamental

Studying Endogenous Neurotransmitter Precursor Synthesis with L-Tryptophan (D8; 15N2)

L-Tryptophan is the essential precursor for the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT). nih.gov The rate of serotonin synthesis in the brain is highly dependent on the availability of tryptophan. nih.gov By introducing L-Tryptophan (D8; 15N2) into a biological system, researchers can accurately trace its conversion into serotonin and other downstream metabolites. This stable isotope labeling approach allows for the precise measurement of endogenous synthesis rates without perturbing the natural physiological state of the system.

The use of labeled tryptophan has been fundamental in understanding how various factors, such as diet and physiological state, influence the rate of serotonin production. nih.gov For instance, studies have shown that administering tryptophan can increase brain serotonin levels, a principle that underpins much of the research into mood and behavior. nih.govnih.gov This technique is crucial for investigating the kinetics of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis. nih.gov The ability to distinguish between newly synthesized and pre-existing pools of neurotransmitters provides a dynamic view of neurotransmitter turnover and regulation.

Mapping Neuroactive Tryptophan Metabolite Distribution and Kinetics

Beyond its role as a serotonin precursor, tryptophan is metabolized through several other significant pathways, producing a range of neuroactive compounds. nih.govresearchgate.net The kynurenine (B1673888) pathway, for example, accounts for the majority of tryptophan degradation and generates metabolites such as kynurenic acid and quinolinic acid, which have their own distinct neurological effects. nih.govresearchgate.netnih.gov L-Tryptophan (D8; 15N2) enables researchers to map the spatial and temporal distribution of these metabolites throughout the brain and other tissues.

By employing techniques like mass spectrometry imaging, scientists can visualize the localization of labeled tryptophan and its derivatives within specific brain regions. This provides critical information on where these metabolites are synthesized, transported, and where they exert their effects. Furthermore, kinetic studies using L-Tryptophan (D8; 15N2) allow for the measurement of the rates of formation and clearance of these neuroactive molecules, offering a deeper understanding of their physiological and pathophysiological roles. researchgate.net This is particularly important in studying neurodegenerative and psychiatric disorders where imbalances in tryptophan metabolism are often observed. researchgate.netnih.gov

Investigating Substrate Availability and Enzyme Activity in Neural Pathways

The concentration of tryptophan in the brain is a key determinant of the activity of several metabolic pathways. nih.gov L-Tryptophan (D8; 15N2) serves as a powerful tool to investigate the intricate relationship between substrate availability and the activity of enzymes involved in its metabolism. The transport of tryptophan across the blood-brain barrier and its subsequent utilization by enzymes like tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygen ase (IDO) can be precisely quantified using this labeled compound. nih.gov

Studies utilizing labeled tryptophan have helped to elucidate the competitive nature of tryptophan metabolism. For example, under conditions of immune activation or stress, the expression of IDO is induced, shunting tryptophan away from serotonin synthesis and towards the kynurenine pathway. nih.gov By tracing the flow of L-Tryptophan (D8; 15N2), researchers can quantify the extent of this shift and its consequences for neurochemical balance. This approach is instrumental in understanding how peripheral inflammation and stress can impact central nervous system function through the modulation of tryptophan metabolism.

Role of L-Tryptophan (D8; 15N2) in Understanding Brain-Gut Axis Communication Mechanisms

The gut-brain axis is a bidirectional communication network that plays a crucial role in health and disease. nih.govexlibrisgroup.com Tryptophan and its metabolites are key signaling molecules in this axis. nih.govexlibrisgroup.com The gut microbiota extensively metabolizes dietary tryptophan, producing a variety of compounds that can influence both gut physiology and brain function. nih.gov L-Tryptophan (D8; 15N2) is an essential tool for dissecting the complex interactions within the gut-brain axis.

By administering labeled tryptophan, researchers can trace its metabolism by the gut microbiota and the subsequent absorption and distribution of these microbially-derived metabolites throughout the body, including the brain. nih.gov This allows for the identification of specific bacterial species and enzymatic pathways involved in tryptophan metabolism and their impact on host neurochemistry. For instance, this technique can be used to study how alterations in the gut microbiome, perhaps due to diet or disease, affect the production of neuroactive tryptophan metabolites and their communication with the central nervous system. This research is critical for developing novel therapeutic strategies for a range of disorders, from gastrointestinal diseases to psychiatric conditions, by targeting the gut microbiome and its influence on tryptophan metabolism. nih.gov

Applications in Microbiome and Host Microbe Interaction Studies

Characterization of Microbial Tryptophan Catabolism and Its Byproducts

The gut microbiota possesses a remarkable capacity to metabolize dietary tryptophan, an essential amino acid, into a diverse array of bioactive molecules. nih.govnih.gov The use of stable isotope-labeled L-tryptophan, such as L-tryptophan (D8; 15N2), allows for the precise tracking of these metabolic transformations. When introduced into a system, whether an in vitro culture of specific bacterial species or a complex gut environment in animal models, the labeled tryptophan is taken up and processed by microbial enzymes. nih.gov

Subsequent analysis of the metabolic products using techniques like mass spectrometry enables researchers to identify and quantify the specific byproducts derived from the initial labeled tryptophan. This provides direct evidence of the metabolic capabilities of the gut microbiota. nih.govcreative-proteomics.com For instance, studies have utilized this approach to trace the conversion of tryptophan into various indole (B1671886) derivatives, which are key signaling molecules in the gut. youtube.com

The major microbial tryptophan degradation pathways that can be elucidated using this method include the indole pathway, the kynurenine (B1673888) pathway, and the serotonin (B10506) pathway. nih.gov The indole pathway, predominantly carried out by gut bacteria, converts tryptophan into indole and its derivatives. youtube.commdpi.com The other two pathways are primarily associated with the host, but the gut microbiota can influence them. mdpi.comnih.gov

CataboliteMetabolic PathwayKey Microbial ContributorsPrimary Function
IndoleIndole PathwayBacteroides, ClostridiumInterkingdom signaling, gut barrier function
Indole-3-acetic acid (IAA)Indole PathwayBifidobacterium, ClostridiumHormone-like activity, immune modulation
Indole-3-propionic acid (IPA)Indole PathwayClostridium sporogenesAntioxidant, neuroprotective
Indole-3-aldehyde (IAld)Indole PathwayLactobacillus speciesAryl hydrocarbon receptor (AhR) ligand, immune regulation
Tryptamine (B22526)Tryptamine PathwayRuminococcus, ClostridiumNeurotransmitter-like activity

Influence of Microbial Metabolism of L-Tryptophan (D8; 15N2) on Host Metabolic Pools

This approach has been instrumental in demonstrating how microbial metabolism can significantly alter the availability of tryptophan for the host's own metabolic pathways, such as the synthesis of serotonin and kynurenine. nih.gov For example, increased microbial catabolism of tryptophan can limit its availability for host serotonin production, potentially impacting mood and gut motility. nih.gov Conversely, microbial production of certain tryptophan derivatives can supplement or modulate host signaling pathways.

Interkingdom Signaling Molecules Derived from Microbial Tryptophan Metabolism

The byproducts of microbial tryptophan metabolism are not merely waste products; many act as potent signaling molecules that facilitate communication between the microbiome and the host, a process known as interkingdom signaling. google.comnih.gov These metabolites can interact with host receptors to modulate immune responses, gut barrier function, and even central nervous system activity. nih.govyoutube.com

A prominent example is the interaction of microbial tryptophan metabolites with the aryl hydrocarbon receptor (AhR). nih.govnih.gov Indole and its derivatives, such as indole-3-aldehyde (IAld) and indole-3-lactic acid (ILA), are known ligands for AhR. nih.govnih.gov Activation of AhR in intestinal immune cells can lead to the production of anti-inflammatory cytokines like IL-22, which helps maintain gut homeostasis. nih.gov The use of labeled tryptophan allows scientists to definitively link specific microbial metabolic activities to the activation of these crucial host signaling pathways.

MetaboliteHost Receptor/TargetPhysiological Effect
Indole-3-aldehyde (IAld)Aryl hydrocarbon receptor (AhR)Enhances IL-22 production, promotes gut barrier integrity
TryptamineSerotonin receptor 4 (HTR4)Increases colonic secretion
IndolePregnane X receptor (PXR)Modulates drug metabolism and inflammation

Development of Methodologies for Gut Microbiota Tryptophan Profiling

The growing appreciation for the role of tryptophan metabolism in health and disease has spurred the development of sophisticated analytical methods for profiling these compounds in the complex environment of the gut. mdpi.comnih.gov Stable isotope labeling with compounds like L-tryptophan (D8; 15N2) is a cornerstone of these advanced methodologies. frontiersin.org

These methods typically involve a combination of techniques:

Sample Preparation: Extraction of metabolites from fecal samples, intestinal contents, or host tissues.

Chromatographic Separation: Techniques like liquid chromatography (LC) are used to separate the complex mixture of metabolites.

Mass Spectrometric Detection: Mass spectrometry (MS) is then employed to identify and quantify the metabolites based on their mass-to-charge ratio. The presence of the isotopic label (D8; 15N2) allows for the unambiguous identification of tryptophan-derived compounds.

The integration of stable isotope tracing with metabolomics platforms provides a powerful tool for what is known as stable isotope-resolved metabolomics (SIRM). nih.gov This approach enables not only the identification of metabolites but also the elucidation of metabolic fluxes, providing a dynamic view of tryptophan metabolism within the gut ecosystem. These methodologies are crucial for building comprehensive databases and models of gut microbial metabolism, such as TrpNet, which aims to predict tryptophan metabolite profiles from microbiome data. mdpi.comresearchgate.net

TechniquePurposeAdvantage of Using L-Tryptophan (D8; 15N2)
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation and quantification of metabolitesPrecise identification and tracing of tryptophan-derived metabolites
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of volatile and derivatized metabolitesSensitive detection of labeled compounds
Stable Isotope-Resolved Metabolomics (SIRM)Tracing metabolic pathways and fluxesProvides a dynamic view of tryptophan utilization and conversion

Applications in Plant Biochemistry

Tracing L-Tryptophan (D8; 15N2) in Plant Secondary Metabolite Biosynthesis

L-tryptophan is a crucial precursor for a wide array of plant secondary metabolites, which are compounds that are not required for primary growth and development but are essential for the plant's interaction with its environment. These include defense compounds, pigments, and hormones. By supplying a plant with L-Tryptophan (D8; 15N2), researchers can follow the journey of the labeled deuterium (B1214612) and nitrogen atoms as they are incorporated into various secondary metabolites.

The methodology involves introducing the labeled tryptophan to the plant system, either through feeding solutions in hydroponics, injection, or application to tissues. After a specific period, the plant tissues are harvested, and the metabolites are extracted. Analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), are then used to separate and identify the compounds. The mass spectrometer can detect the mass shift caused by the D8 and 15N2 labels, confirming that a specific metabolite was synthesized from the supplied L-tryptophan precursor.

This technique provides definitive evidence for biosynthetic pathways and can reveal the rate of metabolic flux through different branches of a pathway. For instance, tryptophan is a known precursor to various indole-containing compounds, such as indole (B1671886) glucosinolates, which are important defense compounds in brassica species, and other alkaloids. nih.govmdpi.com Using a labeled tracer like L-Tryptophan (D8; 15N2) allows for the unambiguous identification and quantification of these pathway products, helping to elucidate the complex network of plant secondary metabolism. eurisotop.com

Investigating Indole Alkaloid and Auxin Pathways in Plants

The pathways for indole alkaloids and the vital plant hormone auxin (indole-3-acetic acid, IAA) are two of the most significant metabolic routes originating from L-tryptophan. wikipedia.orgmdpi.com Stable isotope labeling is a fundamental tool for studying these pathways, providing insights that would be difficult to obtain through genetic or enzymatic studies alone.

Indole Alkaloid Biosynthesis: Indole alkaloids are a large and diverse group of secondary metabolites, many of which have significant pharmacological properties. The biosynthesis of these complex molecules begins with tryptophan. wikipedia.orgyoutube.com For example, the decarboxylation of tryptophan to form tryptamine (B22526) is a common initial step. youtube.com By feeding a plant L-Tryptophan (D8; 15N2), researchers can trace the incorporation of the labeled indole ring into various downstream alkaloids, confirming precursor-product relationships and identifying previously unknown intermediates.

Auxin Biosynthesis: Auxin is a critical hormone that regulates nearly every aspect of plant growth and development. The main auxin in plants, indole-3-acetic acid (IAA), is primarily synthesized from tryptophan via several proposed routes, including the tryptamine, indole-3-pyruvic acid (IPA), and indole-3-acetaldoxime (IAOx) pathways. nih.govyoutube.com

Detailed research using deuterated L-tryptophan has provided clear evidence for these pathways. In one key study on pea (Pisum sativum), researchers used L-tryptophan labeled with five deuterium atoms ([²H₅]L-Trp) to investigate the tryptamine pathway. nih.gov They supplied the labeled tryptophan to the roots of pea plants and then measured the incorporation of deuterium into potential pathway intermediates and into the final product, IAA. nih.gov

The results showed that the deuterium label from [²H₅]L-Trp was successfully incorporated into endogenous pools of tryptamine, indole-3-acetaldehyde (IAAld), and indole-3-acetic acid (IAA), confirming that the tryptamine pathway was active in pea roots. nih.gov The study quantified the percentage of labeling for each compound, demonstrating the metabolic flow from tryptophan to IAA. nih.gov

Table 1: Incorporation of Deuterium from [²H₅]L-Tryptophan into Auxin Pathway Metabolites in Pea Roots

CompoundEndogenous Pool (ng/g FW)Labeled Pool (ng/g FW)% Labeled
Tryptamine1.11.8160%
Indole-3-acetaldehyde (IAAld)1.30.861.5%
Indole-3-acetic acid (IAA)10.91.08.3%

This table is based on data from the study on auxin biosynthesis in pea, where [²H₅]L-Trp was used as a tracer. The percentage of labeling indicates the proportion of the metabolite pool that was newly synthesized from the supplied labeled tryptophan during the experiment. nih.gov

This type of research, enabled by stable isotope tracers like deuterated and nitrogen-labeled L-tryptophan, is crucial for building a complete picture of how plants synthesize and regulate essential compounds like indole alkaloids and auxins. The use of a dually labeled L-Tryptophan (D8; 15N2) would further enhance the precision of such studies by providing more complex labeling patterns for analysis.

Future Directions and Emerging Research Avenues for L Tryptophan D8; 15n2

Integration with Multi-Omics Data (e.g., Proteomics, Metabolomics, Microbiomics)

The true potential of L-Tryptophan (D8; 15N2) lies in its integration with multi-omics datasets to build comprehensive models of biological systems. By combining data from genomics, transcriptomics, proteomics, metabolomics, and microbiomics, researchers can gain a holistic view of how tryptophan metabolism influences and is influenced by various cellular and physiological processes.

Proteomics: The use of stable isotope-labeled amino acids in cell culture (SILAC) is a well-established proteomic technique. L-Tryptophan (D8; 15N2) can be incorporated into proteins, allowing for the relative quantification of protein synthesis and turnover. shimadzu.com.cn This is particularly valuable as tryptophan is the least abundant amino acid, making its labeling a sensitive marker for protein dynamics. shimadzu.com.cn Future studies will leverage this to understand how different stimuli or disease states affect the proteome. For instance, in cancer research, this can shed light on altered protein synthesis machinery in tumor cells. nih.gov

Metabolomics: As an essential amino acid, L-tryptophan is a precursor to a wide array of bioactive metabolites, including serotonin (B10506), melatonin, and kynurenine (B1673888). biocrates.comnih.gov The use of L-Tryptophan (D8; 15N2) in metabolomic studies allows for the unambiguous tracing of these metabolic pathways. nih.govnih.gov This is crucial for understanding the flux through different branches of tryptophan metabolism, such as the kynurenine pathway, which is implicated in immune regulation and neurodegenerative diseases. nih.govnih.gov A significant future direction is the application of this labeled compound in large-scale clinical studies to identify biomarkers for various pathologies. nih.gov

Microbiomics: The gut microbiota plays a pivotal role in tryptophan metabolism, converting dietary tryptophan into a variety of indolic compounds that can influence host physiology. frontiersin.org L-Tryptophan (D8; 15N2) can be used to trace the metabolic activity of the gut microbiome and its interaction with the host. This will be instrumental in understanding the mechanisms behind the microbiota-gut-brain axis and its role in conditions like inflammatory bowel disease and depression. nih.govnih.gov Studies have already shown that D-tryptophan, a stereoisomer, can influence the gut microbiome and immune responses. researchgate.net

An integrated multi-omics approach, as demonstrated in studies on gastric cancer and blunt cardiac injury, can reveal how genetic variations in tryptophan metabolism genes correlate with protein expression, metabolite profiles, and clinical outcomes. nih.govmdpi.comnih.gov

Table 1: Illustrative Multi-Omics Integration with L-Tryptophan (D8; 15N2)

Omics Level Application of L-Tryptophan (D8; 15N2) Potential Research Findings
Proteomics Quantitative analysis of protein synthesis and turnover. shimadzu.com.cnIdentification of proteins with altered dynamics in disease states.
Metabolomics Tracing the flux of tryptophan through various metabolic pathways. nih.govElucidation of dysregulated metabolic pathways in neurological disorders.
Microbiomics Tracking the conversion of tryptophan by gut bacteria. frontiersin.orgUnderstanding the role of microbial tryptophan metabolites in host health.
Transcriptomics Correlating gene expression with metabolic flux. mdpi.comIdentifying key regulatory genes in tryptophan metabolism.

Development of Spatially Resolved Isotopic Tracing Techniques

A significant frontier in metabolic research is the ability to visualize the spatial distribution of metabolites within tissues and even single cells. Coupling the use of L-Tryptophan (D8; 15N2) with advanced mass spectrometry imaging (MSI) techniques, such as matrix-assisted laser desorption/ionization (MALDI)-MSI, will enable spatially resolved isotopic tracing.

This will allow researchers to pinpoint the location of tryptophan and its metabolites in different cell types or anatomical regions of a tissue. For example, in the brain, this could reveal how tryptophan is differentially metabolized in neurons versus glial cells. In cancer research, it could map the metabolic heterogeneity within a tumor microenvironment, providing insights into the metabolic interplay between cancer cells and immune cells. A method for mapping the surface accessibility of tryptophan residues in proteins using MALDI-TOF mass spectrometry has already been established, indicating the feasibility of such spatial analyses. nih.gov

High-Throughput Screening of Tryptophan Metabolism Modulators

The enzymes involved in tryptophan metabolism, such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), are important drug targets for various diseases, including cancer and neurodegenerative disorders. nih.gov L-Tryptophan (D8; 15N2) can be a critical tool in the development of high-throughput screening (HTS) assays to identify small molecules that modulate the activity of these enzymes.

By using the labeled tryptophan as a substrate, the production of labeled metabolites can be accurately measured by mass spectrometry in a high-throughput format. This allows for the rapid and sensitive screening of large compound libraries for potential inhibitors or activators of tryptophan-metabolizing enzymes. nih.gov Furthermore, novel screening methods, such as those using DNA aptamer sensors for tryptophan, are being developed to facilitate ultra-high-throughput evolution of enzymes like tryptophan synthase. acs.org

Table 2: High-Throughput Screening Applications for L-Tryptophan (D8; 15N2)

Target Enzyme Disease Area Screening Approach Expected Outcome
Indoleamine 2,3-dioxygenase (IDO1)Cancer ImmunotherapyLC-MS/MS-based assay with L-Tryptophan (D8; 15N2)Identification of novel IDO1 inhibitors.
Tryptophan 2,3-dioxygenase (TDO)Neurodegenerative DiseasesCell-based assay measuring labeled kynurenine production.Discovery of TDO modulators with therapeutic potential.
Tryptophan Hydroxylase (TPH)Neurological DisordersEnzyme inhibition assay using labeled tryptophan.Identification of compounds that regulate serotonin synthesis.

Advanced Computational Modeling and Isotope Flux Analysis for Complex Systems

The data generated from L-Tryptophan (D8; 15N2) tracing studies can be used to develop and validate sophisticated computational models of metabolic networks. Flux balance analysis (FBA) is a mathematical method used to simulate metabolism in biological systems. wikipedia.orgproquest.com By incorporating the isotopic labeling data from L-Tryptophan (D8; 15N2) experiments, these models can be refined to provide a more accurate and dynamic picture of metabolic fluxes.

This approach, known as 13C-Metabolic Flux Analysis (MFA) when using 13C-labeled substrates, can be adapted for the D8 and 15N labels in L-Tryptophan (D8; 15N2). It allows for the quantification of the rates of metabolic reactions within a network, providing insights into how metabolism is rewired in different conditions. For example, metabolic flux analysis has been used to study L-tryptophan biosynthesis in Corynebacterium glutamicum and in cultured rice cells. nih.govnih.gov These advanced computational models will be crucial for predicting the effects of genetic or pharmacological perturbations on tryptophan metabolism and for identifying novel targets for metabolic engineering.

Expanding Applications in Fundamental Biological Process Discovery

The use of L-Tryptophan (D8; 15N2) is not limited to studying known metabolic pathways. It can also be a powerful tool for discovering novel biological processes and functions related to tryptophan. By tracing the fate of the labeled tryptophan in various biological systems, researchers may identify previously unknown metabolites and metabolic pathways.

For instance, a study using carbon-labeled L-tryptophan in Rubrivivax benzoatilyticus revealed multiple catabolic pathways and a number of unidentified metabolites, highlighting the potential for new discoveries. nih.gov The unique structural properties of tryptophan, with its indole (B1671886) ring, make it a versatile molecule in biological systems. nih.gov The application of L-Tryptophan (D8; 15N2) in diverse organisms, from bacteria to plants and animals, will undoubtedly lead to new insights into the fundamental roles of this essential amino acid in life.

Q & A

Q. What are the primary synthesis methods for L-Tryptophan (D8; 15N2), and how do isotopic labels influence its biochemical utility?

L-Tryptophan (D8; 15N2) is synthesized via two methods: (1) enzymatic incorporation of deuterium and 15N isotopes into microbial cultures under controlled isotopic feeding conditions, and (2) chemical synthesis using deuterated precursors and 15N-labeled ammonia. The dual labeling enhances its utility in metabolic flux analysis by enabling simultaneous tracking of carbon (via deuterium) and nitrogen (via 15N) pathways in vivo. This approach is critical for studies on neurotransmitter synthesis (e.g., serotonin) and nitrogen metabolism .

Q. How can L-Tryptophan (D8; 15N2) be detected and quantified in biological samples?

Detection typically employs liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR). For LC-MS, the isotopic mass shift (Δm/z = +8 for D8 and +2 for 15N2) allows differentiation from unlabeled tryptophan. Calibration curves using internal standards (e.g., [13C11,15N2]-L-tryptophan) ensure accuracy, as demonstrated by linear regression analyses (slope ≈ 1 for concentration vs. peak area ratios) . NMR benefits from deuterium’s distinct spin properties, improving signal resolution in metabolic studies .

Q. What are the key applications of L-Tryptophan (D8; 15N2) in neurotransmitter research?

The compound is used to trace serotonin and melatonin synthesis pathways in neuronal cultures. By monitoring 15N incorporation into indoleamine 2,3-dioxygenase (IDO) or tryptophan hydroxylase (TPH) reactions, researchers can quantify enzyme kinetics and regulatory mechanisms under varying oxygen or nutrient conditions .

Advanced Research Questions

Q. How can contamination in 15N2 gas stocks affect nitrogen fixation studies using L-Tryptophan (D8; 15N2)?

Commercial 15N2 gas often contains contaminants like 15N-ammonium or 15N-nitrate, which can falsely elevate nitrogen fixation rates by up to 530 nmol N L⁻¹ d⁻¹. To mitigate this, pre-purify 15N2 via gas chromatography or use isotopic controls (e.g., unlabeled cultures) to correct background signals. This is critical in diazotroph studies, where contamination can obscure metabolic contributions of non-cultivated microbial communities .

Q. What experimental design considerations are necessary when comparing L-Tryptophan (D8; 15N2) with other isotopologs (e.g., 13C11 or 15N2-only)?

Dual-labeled (D8;15N2) tryptophan offers superior resolution in multi-omic studies but requires careful normalization. For example:

  • Metabolic flux analysis : Use 13C11-labeled tryptophan for carbon tracing in the kynurenine pathway, while D8;15N2 tracks nitrogen redistribution into NAD+ or urea cycles.
  • Enzyme kinetics : Pair 15N2 labeling with deuterium-based NMR to distinguish substrate vs. product pools in real-time assays .
IsotopologApplication StrengthsLimitations
D8;15N2Dual carbon/nitrogen tracingHigher cost; complex data
13C11High-resolution carbon mappingNo nitrogen data
15N2-onlySimplified nitrogen studiesOverlap with endogenous N

Q. How do deuterium kinetic isotope effects (KIEs) impact metabolic studies using L-Tryptophan (D8; 15N2)?

Deuterium substitution in the indole ring (positions 2',4',5',6',7') can slow enzymatic reactions due to increased bond strength (C-D vs. C-H). For example, in tryptophan hydroxylase assays, D8 labeling reduces reaction rates by ~15–20%, necessitating correction factors in kinetic models. Parallel experiments with unlabeled tryptophan are recommended to validate observed KIEs .

Q. What statistical approaches are recommended for analyzing contradictory data in L-Tryptophan (D8; 15N2) metabolic studies?

  • Plackett-Burman design : Identifies significant variables (e.g., L-tryptophan concentration, oxygen levels) in multifactorial studies, reducing confounding effects .
  • ANOVA with post-hoc tests : Resolves variance in enzyme activity assays, particularly when comparing isotopic vs. wild-type substrates.
  • Multivariate regression : Addresses correlations between isotopic enrichment ratios (e.g., 15N/14N) and metabolic outputs (e.g., serotonin levels) .

Methodological Best Practices

  • Sample preparation : Use semi-automatic solvent front extraction to minimize human error in plasma tryptophan quantitation .
  • Safety protocols : Handle deuterated compounds in ventilated environments; avoid inhalation of 15N2 gas due to potential contaminant toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.